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molecular formula C15H22N2 B8723308 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8723308
M. Wt: 230.35 g/mol
InChI Key: ODYLTZRECSDWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419975B2

Procedure details

To a solution of 6 in dichloromethane (25 mL) is added sequentially diisopropylethylamine (4.17 mL, 24 mmol), t-Boc-L-cyclohexylglycine (1.54 g, 6 mmol), and a solution of 0.45 M HOBt/HBTU in DMF (16 mL, 7.19 mmol). The mixture is stirred overnight at room temperature, then diluted with EtOAc (200 mL) and washed sequentially with 1 M aq. citric acid (50 mL), water (50 mL), aq. Sat. NaHCO3 (50 mL) and brine (2×50 mL). The organic layer is dried and concentrated under vacuum. The residue is purified by flash chromatography (silica gel; Hexane/EtOAc 1:9) to provide a yellow oil. The yellow oil is dissolved in dichloromethane (20 mL), TFA (10 mL) is added and the mixture is stirred at room temperature for 3 h. The mixture is concentrated and the residue is dissolved in dichloromethane (100 mL) and neutralized with saturated sodium bicarbonate. The solution is extracted with dichloromethane (3×50 mL). The organic extracts are combined, dried and concentrated under vacuum to provide 1.75 g (79% two steps) of the title compound which is used in next step without further purification or characterization.
Name
HOBt HBTU
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.17 mL
Type
reactant
Reaction Step Four
[Compound]
Name
t-Boc-L-cyclohexylglycine
Quantity
1.54 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:7]([CH3:9])C)[CH2:5][CH3:6])([CH3:3])C.[CH:10]1[CH:11]=[CH:12][C:13]2N(O)N=N[C:14]=2[CH:15]=1.CN(C(O[N:28]1N=N[C:30]2[CH:31]=CC=C[C:29]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN(C=O)C.C(O)(C(F)(F)F)=O>ClCCl.CCOC(C)=O>[CH2:7]([N:4]1[CH2:1][CH2:3][CH:31]2[CH2:30][CH2:29][NH:28][CH:6]2[CH2:5]1)[CH2:9][C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
HOBt HBTU
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O.CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
4.17 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
t-Boc-L-cyclohexylglycine
Quantity
1.54 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with 1 M aq. citric acid (50 mL), water (50 mL), aq. Sat. NaHCO3 (50 mL) and brine (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica gel; Hexane/EtOAc 1:9)
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with dichloromethane (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1CC2C(CC1)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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